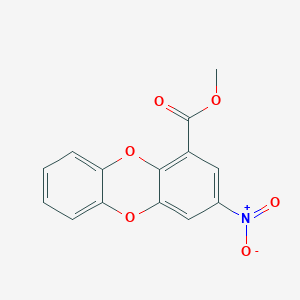

Methyl 3-nitrooxanthrene-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

- Methyl 3-nitrooxanthrene-1-carboxylate exhibits strong absorption in the UV-visible range. Researchers have explored its potential as a photosensitizer in PDT, a cancer treatment that involves light activation of a photosensitizing agent to generate reactive oxygen species and selectively destroy tumor cells .

- Due to its fluorescence properties, this compound can serve as a fluorescent probe for cellular imaging. Scientists have used it to visualize cellular structures, study intracellular processes, and track drug delivery systems .

- Methyl 3-nitrooxanthrene-1-carboxylate is a versatile building block for organic synthesis. It participates in reactions like esterification, amidation, and cyclization. Researchers have incorporated it into polymer structures, creating functional polymers with specific properties .

- Some studies suggest that derivatives of this compound exhibit antioxidant and anti-inflammatory activities. Researchers investigate its potential as a natural antioxidant or as a lead compound for drug development .

- Researchers have explored its use as a chemical sensor for detecting environmental pollutants. Its reactivity with specific analytes makes it suitable for monitoring water quality or detecting harmful substances .

- Methyl 3-nitrooxanthrene-1-carboxylate can be incorporated into nanomaterials, such as nanoparticles or nanocomposites. These materials find applications in drug delivery, catalysis, and optoelectronics .

Photodynamic Therapy (PDT) Sensitizers

Fluorescent Probes and Imaging Agents

Organic Synthesis and Polymer Chemistry

Antioxidant and Anti-inflammatory Studies

Environmental Monitoring and Detection

Materials Science and Nanotechnology

properties

IUPAC Name |

methyl 3-nitrodibenzo-p-dioxin-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO6/c1-19-14(16)9-6-8(15(17)18)7-12-13(9)21-11-5-3-2-4-10(11)20-12/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPMDEODEBFKOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])OC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-nitrooxanthrene-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2375285.png)

![N-(4-acetamidophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2375288.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid](/img/structure/B2375294.png)

![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2375295.png)

![Ethyl 2-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2375302.png)

![6-(4-Chlorophenyl)-2-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2375303.png)

![N-[3-(Dimethylsulfamoyl)phenyl]-6-fluoro-5-methylpyridine-3-carboxamide](/img/structure/B2375305.png)

![Ethyl 4-bromo-5-[4-(dipropylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2375307.png)